![molecular formula C6H9NO B15249211 rel-(1R,4S)-7-Azabicyclo[2.2.1]heptan-2-one](/img/structure/B15249211.png)
rel-(1R,4S)-7-Azabicyclo[2.2.1]heptan-2-one
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Overview
Description
rel-(1R,4S)-7-Azabicyclo[2.2.1]heptan-2-one: is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system. This compound is known for its rigidity and stability, making it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
rel-(1R,4S)-7-Azabicyclo[2.2.1]heptan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
rel-(1R,4S)-7-Azabicyclo[2.2.1]heptan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
rel-(1R,4S)-7-Azabicyclo[2.2.1]heptan-2-one is unique due to its specific stereochemistry and the presence of a nitrogen atom within the ring system. This gives it distinct chemical and biological properties compared to other similar compounds.
Biological Activity
rel-(1R,4S)-7-Azabicyclo[2.2.1]heptan-2-one is a bicyclic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a nitrogen atom integrated into a bicyclic framework, allows for various interactions with biological targets, making it a compound of interest for pharmacological studies.
Chemical Structure and Properties
The compound belongs to the class of azabicyclic compounds, which are known for their ability to mimic natural substrates and interact with biological macromolecules. The specific stereochemistry of this compound contributes to its unique biological activity.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C8H13NO |
Molecular Weight | 141.19 g/mol |
CAS Number | 1810070-05-3 |
The biological activity of this compound is attributed to its ability to interact with various receptors and enzymes through hydrogen bonding and hydrophobic interactions facilitated by its bicyclic structure. This interaction can modulate enzyme activities or receptor signaling pathways, leading to potential therapeutic effects.
Biological Activity
Pharmacological Potential:
Research indicates that this compound may exhibit a range of biological activities including:
- Antinociceptive Effects: Studies have shown that compounds with similar structures can reduce pain perception in animal models.
- Neuroprotective Properties: The compound has been investigated for its potential to protect neuronal cells against oxidative stress.
- Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.
Case Studies and Research Findings
- Antinociceptive Study : A study conducted on mice demonstrated that administration of this compound resulted in a significant reduction in pain response in formalin-induced pain models, indicating potential as an analgesic agent.
- Neuroprotective Effects : In vitro studies using neuronal cell lines exposed to oxidative stress showed that treatment with this compound led to increased cell viability and reduced markers of apoptosis compared to untreated controls.
- Antimicrobial Activity : A screening against various bacterial strains revealed that the compound exhibited moderate inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Properties
Molecular Formula |
C6H9NO |
---|---|
Molecular Weight |
111.14 g/mol |
IUPAC Name |
(1R,4S)-7-azabicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C6H9NO/c8-6-3-4-1-2-5(6)7-4/h4-5,7H,1-3H2/t4-,5+/m0/s1 |
InChI Key |
CUBPQKUZGAMMBP-CRCLSJGQSA-N |
Isomeric SMILES |
C1C[C@@H]2C(=O)C[C@H]1N2 |
Canonical SMILES |
C1CC2C(=O)CC1N2 |
Origin of Product |
United States |
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